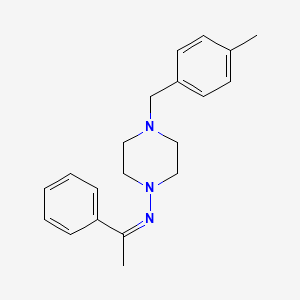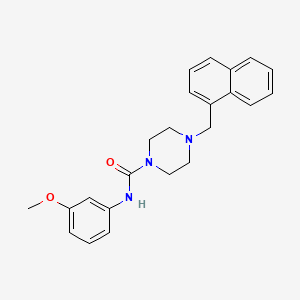
4-(4-methylbenzyl)-N-(1-phenylethylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylbenzyl)-N-(1-phenylethylidene)-1-piperazinamine, also known as MPPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPI belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(4-methylbenzyl)-N-(1-phenylethylidene)-1-piperazinamine is not fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is thought to contribute to its antipsychotic and antidepressant properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. This compound has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-methylbenzyl)-N-(1-phenylethylidene)-1-piperazinamine in lab experiments is its high selectivity for dopamine D2 and serotonin 5-HT1A receptors. This allows for more targeted and specific investigations into the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity at high doses. Therefore, careful dosing and monitoring are required in lab experiments involving this compound.
Direcciones Futuras
For the study of 4-(4-methylbenzyl)-N-(1-phenylethylidene)-1-piperazinamine include investigating its use in combination with other drugs, developing more selective and potent derivatives, and investigating its long-term effects.
Métodos De Síntesis
The synthesis of 4-(4-methylbenzyl)-N-(1-phenylethylidene)-1-piperazinamine involves the reaction of 4-methylbenzylamine with 1-phenylethylidene-1,4-dihydropyridine-3,5-dicarbaldehyde in the presence of piperazine. The reaction takes place in ethanol and is followed by purification using recrystallization. The yield of this compound obtained through this method is around 80%.
Aplicaciones Científicas De Investigación
4-(4-methylbenzyl)-N-(1-phenylethylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been explored as a potential therapeutic agent for the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3/c1-17-8-10-19(11-9-17)16-22-12-14-23(15-13-22)21-18(2)20-6-4-3-5-7-20/h3-11H,12-16H2,1-2H3/b21-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTLXAVQXDBROA-UZYVYHOESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C(/C)\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5436781.png)
![1-benzyl-4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine oxalate](/img/structure/B5436792.png)
![2-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1H-imidazol-2-yl}-6-methylpyridine](/img/structure/B5436802.png)
![methyl N-{[(4S*,4aS*,8aS*)-4-hydroxy-4-phenyloctahydro-1(2H)-quinolinyl]carbonyl}glycinate](/img/structure/B5436806.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5436820.png)
![N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B5436829.png)
![5-[(4-bromo-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5436837.png)

![4-[4-(benzylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5436849.png)

![N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5436869.png)
![7-(3-chlorophenyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5436879.png)
![4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B5436884.png)
![8-[(3,4-dimethylphenoxy)acetyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5436893.png)